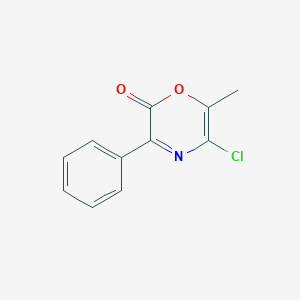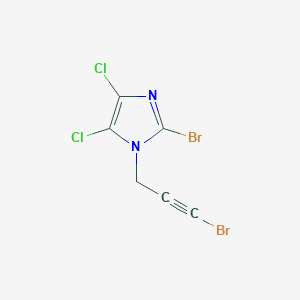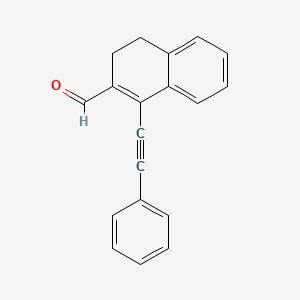
Benzoic acid, 2,5-bis(2-propynyloxy)-, 2-propynyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2,5-bis(2-propynyloxy)-, 2-propynyl ester is a complex organic compound with the molecular formula C16H12O4. This compound features a benzoic acid core with two propynyloxy groups and a propynyl ester group attached. It is known for its unique structural properties, which include multiple triple bonds and aromatic rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,5-bis(2-propynyloxy)-, 2-propynyl ester typically involves the esterification of benzoic acid derivatives with propargyl alcohols. The reaction conditions often require the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and controlled reaction environments helps in achieving high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,5-bis(2-propynyloxy)-, 2-propynyl ester undergoes various chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Benzoic acid, 2,5-bis(2-propynyloxy)-, 2-propynyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2,5-bis(2-propynyloxy)-, 2-propynyl ester involves its interaction with molecular targets through its reactive functional groups. The triple bonds and aromatic rings allow it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-propynyloxy-: A simpler derivative with only one propynyloxy group.
Benzoic acid, 2,5-dihydroxy-: A compound with hydroxyl groups instead of propynyloxy groups.
Benzoic acid, 2,5-dimethoxy-: A compound with methoxy groups instead of propynyloxy groups.
Uniqueness
Benzoic acid, 2,5-bis(2-propynyloxy)-, 2-propynyl ester is unique due to its multiple propynyloxy groups and the presence of a propynyl ester group. These structural features confer distinct chemical reactivity and potential biological activities that are not observed in simpler derivatives .
Properties
CAS No. |
147167-68-8 |
|---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
prop-2-ynyl 2,5-bis(prop-2-ynoxy)benzoate |
InChI |
InChI=1S/C16H12O4/c1-4-9-18-13-7-8-15(19-10-5-2)14(12-13)16(17)20-11-6-3/h1-3,7-8,12H,9-11H2 |
InChI Key |
VVFQOGXYQODZGE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC(=C(C=C1)OCC#C)C(=O)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12549786.png)

![Butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester](/img/structure/B12549792.png)
![Benzoic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12549803.png)


![1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine](/img/structure/B12549821.png)

![3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549823.png)




